

A Comparative Analysis of Cbl-b Inhibitors in Clinical Development

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Compound of Interest

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The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as a compelling immuno-oncology target due to its critical role as a negative regulator of T-cell and NK-cell activation.^{[1][2]} Inhibition of Cbl-b is being explored as a therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the leading Cbl-b inhibitors currently in clinical trials: Nurix Therapeutics' NX-1607, HotSpot Therapeutics' HST-1011, and inviOs' APN401.

Overview of Cbl-b Inhibitors in Clinical Trials

Currently, three distinct therapeutic agents targeting Cbl-b are undergoing clinical evaluation. NX-1607 and HST-1011 are orally bioavailable small molecule inhibitors, while APN401 is a cell therapy approach that utilizes siRNA to silence Cbl-b expression in peripheral blood mononuclear cells (PBMCs).

Comparative Analysis of Clinical Trial Data

The following tables summarize the available clinical trial data for NX-1607, HST-1011, and APN401. It is important to note that these trials are in early phases, and direct cross-trial comparisons should be made with caution due to differences in study populations, tumor types, and trial designs.

Table 1: Clinical Trial and Dosing Information

Inhibitor	Company	Clinical Trial Identifier	Phase	Modality	Dosing Regimen
NX-1607	Nurix Therapeutics	NCT05107674	Phase 1a/1b	Oral Small Molecule	Once-daily and twice-daily dosing regimens ranging from 5 mg to 80 mg total daily dose. [3]
HST-1011	HotSpot Therapeutics	NCT05662397	Phase 1/2	Oral Small Molecule	Monotherapy dose escalation and in combination with cemiplimab. [4] [5]
APN401	invIOs	NCT03087591, NCT02166255	Phase 1b	Autologous Cell Therapy (siRNA)	Intravenous infusion of Cbl-b silenced PBMCs at different dose levels. [6]

Table 2: Efficacy Data from Phase 1 Trials

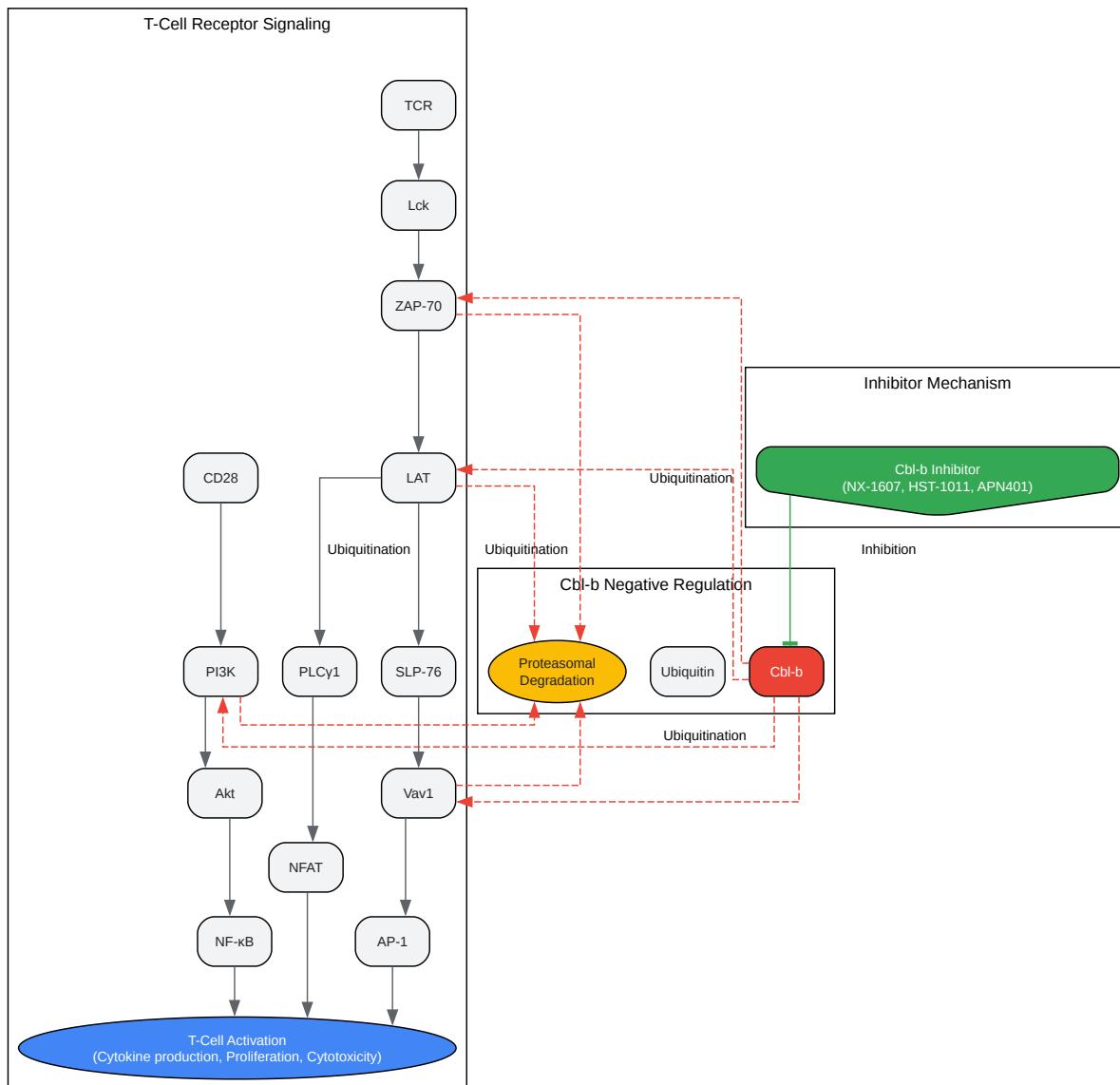
Inhibitor	Number of Patients (evaluable)	Tumor Types	Key Efficacy Results
NX-1607	82 (71 evaluable for response)	11 different solid tumor types, including MSS CRC and prostate cancer. [3]	Disease Control Rate (DCR) of 49.3%. [1] [7] Confirmed partial response (PR) in a patient with microsatellite stable colorectal cancer (MSS CRC) treated for 27 months. [3] 6 out of 13 prostate cancer patients had PSA reductions of $\geq 50\%$. [3]
HST-1011	28	Diverse range of advanced solid tumors. [2] [5]	Indications of clinical benefit, including tumor stasis or shrinkage, were observed in 10 of the 28 patients. [2] [8]
APN401	11	Advanced solid tumors, including head and neck, colorectal, uveal melanoma, and small cell lung cancer.	Disease stabilization was achieved in 37.5% of patients. A median overall survival of 7.8 months was observed.

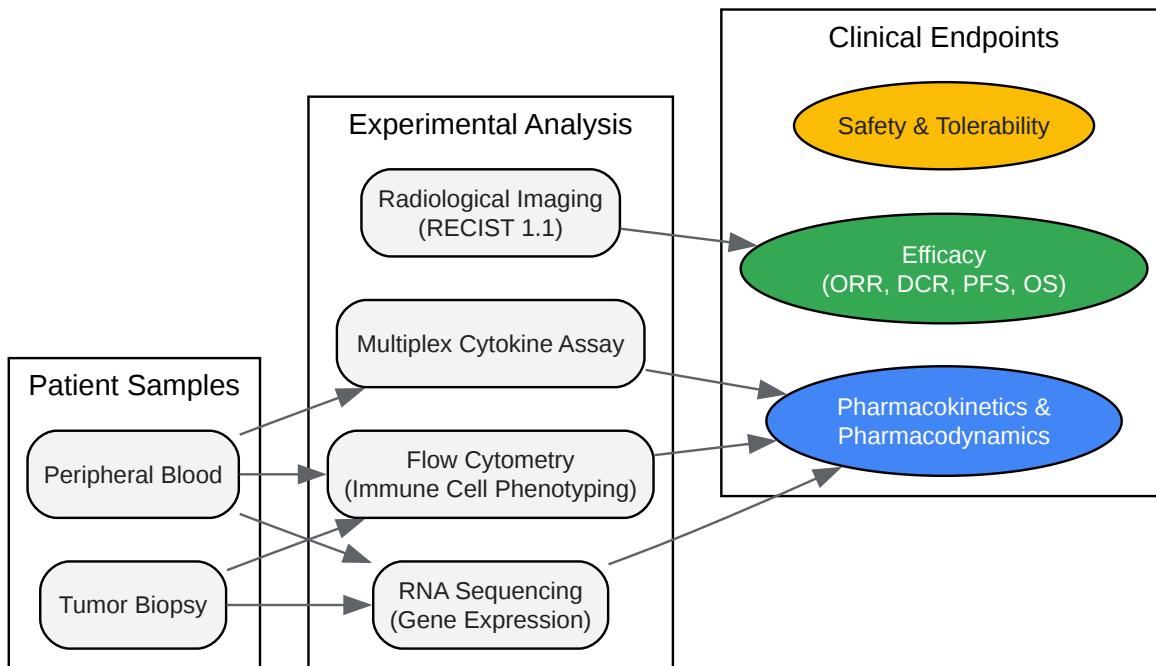
Table 3: Safety and Tolerability

Inhibitor	Key Safety Findings
NX-1607	Tolerable at pharmacologically active doses with a safety profile comparable to approved immuno-oncology agents. ^[3] Most adverse events were Grade 2 or less in severity. ^[3] Immune-related adverse events were observed in 6 patients. ^[3]
HST-1011	Generally well-tolerated with no dose-limiting toxicities. ^{[2][5]} The most frequent adverse events were gastrointestinal in nature. ^{[2][8]}
APN401	Favorable safety profile. ^[9] Mild chills were the most commonly observed related adverse event. ^[10] No grade 3 or 4 toxicities were observed. ^[6]

Mechanism of Action and Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. By inhibiting Cbl-b, these novel therapies aim to lower the threshold for T-cell activation, leading to a more robust anti-tumor immune response.





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